2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide
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Overview
Description
The compound “2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The isoxazole ring is substituted with methyl groups at the 3 and 5 positions . The molecule also contains a benzothiadiazine ring, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized via reactions such as Suzuki–Miyaura cross-coupling . This involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound would be expected to be complex due to the presence of multiple ring structures. The isoxazole and benzothiadiazine rings would likely contribute to the rigidity of the molecule .Scientific Research Applications
Anticancer Activities
Research has revealed that derivatives of benzothiadiazine, similar to the compound , show promising anticancer activities. A study by Kamal et al. (2011) found that certain benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones exhibited moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers (Kamal, A. et al., 2011).
Synthesis and Biological Properties
In another study, Naresh et al. (2014) discovered a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines during the synthesis of benzimidazoles and benzothiazoles. This finding suggests potential applications in creating new compounds with unique biological properties (Naresh, G. et al., 2014).
Antioxidant Properties
Additionally, Kuş et al. (2004) synthesized benzimidazole derivatives, including compounds structurally related to the compound , and found that they exhibited significant in vitro effects on rat liver microsomal NADPH-dependent lipid peroxidation, indicating potential antioxidant properties (Kuş, C. et al., 2004).
Antibacterial Activity
Research by Nayak et al. (2020) on a series of thiadiazine derivatives demonstrated good antibacterial activity against various bacterial strains, including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa (Nayak, S. G. & Poojary, B., 2020).
Antimicrobial Evaluation
Ayyash (2020) synthesized [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazepine derivatives and tested them for antimicrobial activities, showing their potential as new bioactive compounds (Ayyash, A., 2020).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, playing a crucial role in regulating gene transcription. It has been identified as a potential target for blocking proliferation in a variety of cancer cell lines .
Mode of Action
The compound interacts with its target, BRD4, by inhibiting its activity . The inhibition of BRD4 leads to changes in gene expression, particularly those genes involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of BRD4 affects several biochemical pathways. One of the key pathways is the MYC pathway . MYC is a family of regulator genes and proto-oncogenes that code for transcription factors. The inhibition of BRD4 leads to the downregulation of MYC expression, which in turn affects cell proliferation and survival .
Result of Action
The result of the compound’s action is a significant anti-proliferative activity against certain cancer cell lines . For instance, it has been shown to inhibit cell migration and colony formation, induce DNA damage, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is complex and involves several steps . It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . It may also have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-phenyl-1λ6,2,3-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-17(14(2)25-21-13)12-22-20-19(15-8-4-3-5-9-15)16-10-6-7-11-18(16)26(22,23)24/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCMQAYGLRUATG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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